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Compound of Interest

2,2,2-Trichloroacetaldehyde
Compound Name:
hydrate

cat. No.: B7855138

An In-depth Technical Guide to the Spectroscopic Analysis of 2,2,2-Trichloroacetaldehyde
Hydrate

Introduction

2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate, is a gem-diol that
has seen historical use as a sedative and hypnotic. Its simple yet unique structure, featuring a
hydrated aldehyde functionality and a trichloromethyl group, provides an excellent case study
for the application of fundamental spectroscopic techniques in chemical analysis. This guide
offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for chloral hydrate, intended for researchers, scientists, and
professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of chloral hydrate.

Table 1: *H NMR Spectroscopic Data for Chloral Hydrate
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Chemical Shift (5) in

Proton (*H) Multiplicity Integration
ppm
~5.2-5.5 (solvent )

-CH(OH)2 Triplet 1H
dependent)
~5.8-6.5 (solvent

-CH(OH)2 Doublet 2H
dependent)

Note: Chemical shifts are highly dependent on the solvent used and the concentration.

Table 2: 13C NMR Spectroscopic Data for Chloral Hydrate

Carbon (:3C) Chemical Shift (d) in ppm
-CCls ~98
-CH(OH):2 ~91

Note: Chemical shifts can vary slightly based on the solvent.

Table 3: IR Spectroscopic Data for Chloral Hydrate

**Absorption Range (cm~?)

Functional Group Vibrational Mode -

O-H Stretching 3200-3400 (broad)
C-H Stretching 2900-3000

C-O Stretching 1000-1100

C-ClI Stretching 700-800

Table 4: Mass Spectrometry Data for Chloral Hydrate
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m/z Relative Intensity (%) Assignment
111/113/115 High [CCls]*
82/84 Moderate [CHCIO]*

47 High [CCI*

Note: The presence of chlorine isotopes (3*>Cl and 37Cl) results in characteristic isotopic
patterns for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility
and accurate interpretation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A 5-10 mg sample of 2,2,2-trichloroacetaldehyde hydrate was
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-ds or D20) in a standard 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0

ppm).

* 1H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Key
acquisition parameters included a 30° pulse width, a relaxation delay of 1 second, and 16
scans.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on the same 400 MHz
spectrometer. A 90° pulse width, a relaxation delay of 2 seconds, and an accumulation of
1024 scans were utilized to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of solid chloral hydrate was finely ground with
potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into
a thin, transparent pellet using a hydraulic press.
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» Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR)
spectrometer over a range of 4000-400 cm~1. A background spectrum of the pure KBr pellet
was first obtained and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (for the anhydrous form).

« lonization: Electron ionization (El) was employed with a standard ionization energy of 70 eV.

¢ Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a
guadrupole mass analyzer. The detector recorded the relative abundance of each ion.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow
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A flowchart illustrating the general workflow for the spectroscopic analysis of chloral hydrate.

Diagram 2: Mass Spectrometry Fragmentation of Chloral Hydrate
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A simplified representation of the key fragmentation pathways for chloral hydrate in mass
spectrometry.

 To cite this document: BenchChem. [Spectroscopic analysis of 2,2,2-Trichloroacetaldehyde
hydrate (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7855138#spectroscopic-analysis-of-2-2-2-
trichloroacetaldehyde-hydrate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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